STING agonist 3;Tautomerism;diABZI STING agonist-3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

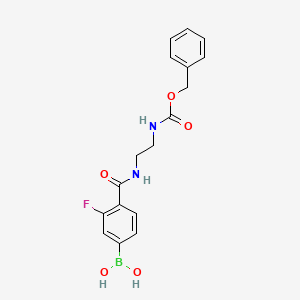

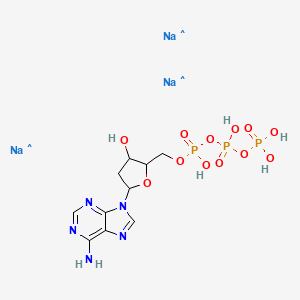

diABZI STING agonist-1: is a potent non-nucleotide-based ligand that activates the stimulator of interferon genes (STING) pathway. This compound has shown significant potential in cancer immunotherapy by enhancing the cytotoxicity of T cells towards cancer cells . It is also known for its ability to induce the activation of type-I interferons and pro-inflammatory cytokines both in vitro and in vivo .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of diABZI STING agonist-1 involves the synthesis of small molecule amidobenzimidazoles (ABZI). These molecules are then dimerized to create a single dimeric ligand, which significantly increases the STING binding affinity . The compound is typically provided as a lyophilized product and can be resuspended in endotoxin-free water to obtain a stock solution .

Industrial Production Methods: While specific industrial production methods are not detailed, the compound is synthesized through systematic optimization of the payload, linker, and scaffold based on multiple factors including potency and specificity in both in vitro and in vivo evaluations .

Análisis De Reacciones Químicas

Types of Reactions: diABZI STING agonist-1 undergoes several types of chemical reactions, including activation of type-I interferons and pro-inflammatory cytokines . It is a selective stimulator of interferon genes (STING) receptor agonist, with EC50 values of 130 nM and 186 nM for human and mouse, respectively .

Common Reagents and Conditions: The compound is typically dissolved in endotoxin-free water to create a stock solution . It demonstrates high selectivity against more than 350 kinases tested at a concentration of 1 μM .

Major Products Formed: The major products formed from these reactions include type-I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response .

Aplicaciones Científicas De Investigación

Cancer Immunotherapy: diABZI STING agonist-1 has shown significant potential in cancer immunotherapy by enhancing the cytotoxicity of T cells towards cancer cells . It promotes an immunogenic tumor microenvironment characterized by increased frequency of activated macrophages and dendritic cells, improved infiltration of CD8+ T cells, and inhibition of tumor growth .

Antiviral Applications: The compound has also demonstrated efficacy in inhibiting SARS-CoV-2 infection and reducing viral RNA levels in cells . It induces a robust interferon response, which is crucial for antiviral defense .

Other Applications: In addition to its use in cancer and antiviral research, diABZI STING agonist-1 is being explored for its potential in enhancing vaccine efficacy and as a therapeutic strategy for various inflammatory diseases .

Mecanismo De Acción

diABZI STING agonist-1 activates the STING pathway, which is a critical component of the innate immune response. Upon activation, STING triggers the production of type-I interferons and pro-inflammatory cytokines through the TBK1-IRF3 pathway . This activation enhances the cytotoxicity of T cells and promotes an immunogenic tumor microenvironment .

Comparación Con Compuestos Similares

2’3’-cGAMP: A classical STING agonist that also induces the activation of type-I interferons and pro-inflammatory cytokines.

ADU-S100: Another STING agonist that has shown potential in cancer immunotherapy.

Uniqueness: diABZI STING agonist-1 is unique due to its non-nucleotide-based structure, which allows for systemic administration and improved pharmacokinetics compared to other STING agonists . Its dimeric structure significantly increases its binding affinity to STING, making it a highly potent agonist .

Propiedades

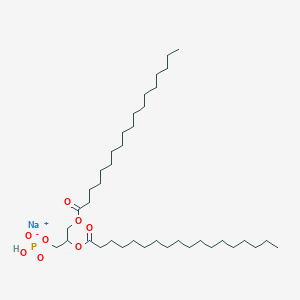

Fórmula molecular |

C42H51N13O7 |

|---|---|

Peso molecular |

849.9 g/mol |

Nombre IUPAC |

1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide |

InChI |

InChI=1S/C42H51N13O7/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59) |

Clave InChI |

JGLMVXWAHNTPRF-UHFFFAOYSA-N |

SMILES canónico |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B15156802.png)

![7-chloro-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide; para-toluene sulfonate](/img/structure/B15156825.png)

![5,7,8-trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15156835.png)

![(-)-(5As,10br)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B15156855.png)

![N-[1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide](/img/structure/B15156867.png)

![({[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl}oxy(hydroxy)phosphoryl)oxyphosphonic acid trisodium](/img/structure/B15156884.png)